The Discovery and Synthesis of SR144528: A Technical Guide
The Discovery and Synthesis of SR144528: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR144528, a pivotal tool in cannabinoid research. SR144528 was the first potent and highly selective antagonist for the CB2 cannabinoid receptor, paving the way for detailed investigation into the physiological and pathophysiological roles of the CB2 receptor system.[1][2] This document consolidates key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.
Discovery and Pharmacological Profile
SR144528, chemically identified as 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, emerged from the research efforts at Sanofi Recherche and was first reported in 1998.[1][3] It is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1][2][4] Notably, subsequent studies have also classified SR144528 as an inverse agonist, meaning it can inhibit the constitutive activity of the CB2 receptor.[5][6][7][8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of SR144528.
Table 1: Receptor Binding Affinities of SR144528
| Receptor | Species/System | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| CB2 | Rat Spleen | 0.6 | ~700-fold | [1][2] |
| CB2 | Cloned Human (CHO cells) | 0.6 | ~730-fold | [2][4] |
| CB1 | Rat Brain | 400 | - | [1][2] |
| CB1 | Cloned Human (CHO cells) | 437 | - | [4] |
Table 2: Functional Activity of SR144528
| Assay | Cell Line | Agonist | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 | 10 | [1][2] |
| MAP Kinase Activation | CHO-hCB2 | CP 55,940 | IC50 | 39 | [1][2] |
| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 | 20 | [1][2] |
Table 3: In Vivo Activity of SR144528
| Assay | Animal Model | Administration | ED50 | Effect | Reference |
| [3H]-CP 55,940 Binding Displacement | Mouse Spleen | Oral | 0.35 mg/kg | Total displacement | [1][2] |
| Carrageenan-induced Paw Edema | Mouse | - | 0.01 mg/kg | Reduced paw swelling | [4] |
Synthesis of SR144528
While the seminal publication by Rinaldi-Carmona et al. (1998) established the biological activity of SR144528, it did not provide a detailed synthetic route. The synthesis was conducted at Sanofi (then Sanofi Recherche). However, a publication by Ragusa et al. in 2013, focusing on deaza-analogues, alludes to the general structural components and potential synthetic strategies for this class of pyrazole (B372694) carboxamides. The core structure consists of a central pyrazole ring with three key substituents:
-
A 5-(4-chloro-3-methylphenyl) group.
-
A 1-[(4-methylphenyl)methyl] group.
-
A 3-carboxamide moiety linked to an endo-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl (fenchyl) group.
A plausible, generalized synthetic approach, based on common pyrazole synthesis methods, would involve the condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole core, followed by N-alkylation and subsequent amidation.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of SR144528, primarily based on the foundational study by Rinaldi-Carmona et al. (1998).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SR144528 for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from rat brain (for CB1) or spleen (for CB2), or from CHO cells stably expressing human CB1 or CB2 receptors.
-
[3H]-CP 55,940 (radioligand).
-
SR144528 (competitor).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7).
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Whatman GF/C filters.
-
Scintillation counter.
Protocol:
-
Incubate membrane preparations (10–30 µg protein) with a fixed concentration of [3H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of SR144528.[2]
-
Incubate for 60 minutes at 30°C in the binding buffer.[2]
-
Terminate the reaction by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine).[2]
-
Wash the filters rapidly with cold binding buffer containing 0.25% BSA.[2]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]
-
Define non-specific binding in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM CP 55,940).[2]
-
Calculate Ki values from the IC50 values (concentration of SR144528 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To assess the functional antagonist activity of SR144528 at the CB2 receptor.
Materials:
-
CHO cells stably expressing human CB2 receptors (CHO-hCB2).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
CP 55,940 (CB receptor agonist).
-
SR144528.
-
Assay buffer (e.g., PBS).
-
Reagents for cAMP quantification (e.g., cAMP assay kit).
Protocol:
-
Incubate CHO-hCB2 cells with various concentrations of SR144528 for 15 minutes at 37°C.[9]
-
Add a fixed concentration of CP 55,940 to inhibit adenylyl cyclase.
-
Stimulate the cells with forskolin (e.g., 3 µM final concentration) for 20 minutes at 37°C to induce cAMP production.[9]
-
Terminate the reaction and lyse the cells.
-
Quantify the intracellular cAMP levels using a suitable assay kit.
-
Determine the ability of SR144528 to reverse the CP 55,940-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the EC50.[1][2]
Mitogen-Activated Protein (MAP) Kinase Assay
Objective: To measure the antagonist effect of SR144528 on agonist-induced MAP kinase activation.
Materials:
-
Growth-arrested CHO cells expressing human CB1 or CB2 receptors.
-
CP 55,940.
-
SR144528.
-
Reagents for cell lysis and Western blotting or a specific MAPK activity assay kit.
Protocol:
-
Treat growth-arrested CHO-hCB2 cells with the CB2 agonist CP 55,940 (e.g., 6 nM) in the presence of varying concentrations of SR144528 for 15 minutes.[2]
-
Lyse the cells to obtain protein extracts.
-
Measure the activity of MAP kinase (specifically p42/p44 ERK) in the cell lysates, often by quantifying the phosphorylated form of the enzyme via Western blot.[2]
-
Determine the concentration of SR144528 required to inhibit 50% of the CP 55,940-induced MAP kinase stimulation (IC50).[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by SR144528 and a typical experimental workflow for its characterization.
Caption: CB2 receptor signaling pathway modulated by SR144528.
Caption: Workflow for the characterization of SR144528.
Conclusion
SR144528 remains a cornerstone tool for dissecting the function of the CB2 receptor. Its discovery provided researchers with an unprecedented ability to selectively block CB2-mediated signaling, thereby differentiating the roles of CB1 and CB2 receptors in various physiological and pathological processes, particularly within the immune system. This guide has synthesized the critical data and methodologies associated with SR144528, offering a comprehensive resource for professionals in pharmacology and drug development. Its high selectivity and established in vitro and in vivo activity profiles ensure its continued relevance in the exploration of the endocannabinoid system.
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. SR-144,528 - Wikipedia [en.wikipedia.org]
- 6. SR144528 as Inverse Agonist of CB2 Cannabinoid Receptor -Proceedings of the Korean Society of Embryo Transfer Conference [koreascience.kr]
- 7. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
